molecular formula C30H31N3O5 B12429328 Hsp90-IN-9

Hsp90-IN-9

Cat. No.: B12429328
M. Wt: 513.6 g/mol
InChI Key: UDZVCJITJNDSEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hsp90-IN-9 is a small molecule inhibitor targeting Heat Shock Protein 90 (HSP90), a molecular chaperone involved in the folding, stabilization, and degradation of many proteins, including several oncoproteins. This compound has shown potential in cancer therapy by inhibiting the function of HSP90, thereby destabilizing its client proteins and leading to their degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hsp90-IN-9 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but common steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

Hsp90-IN-9 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds .

Scientific Research Applications

Hsp90-IN-9 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a tool compound to study the function of HSP90 and its role in protein folding and stability.

    Biology: Investigated for its effects on cellular processes, including stress response and protein homeostasis.

    Medicine: Explored as a potential therapeutic agent for cancer treatment, as it can induce the degradation of oncoproteins and inhibit tumor growth.

Mechanism of Action

Hsp90-IN-9 exerts its effects by binding to the ATP-binding pocket of HSP90, thereby inhibiting its chaperone activity. This leads to the destabilization and degradation of HSP90 client proteins, many of which are involved in cancer cell growth and survival. The inhibition of HSP90 disrupts multiple signaling pathways, including the PI3K-Akt-NF-kB axis, which is crucial for tumor cell proliferation and metastasis .

Comparison with Similar Compounds

Hsp90-IN-9 is one of several HSP90 inhibitors, each with unique properties:

    Geldanamycin: A natural product that inhibits HSP90 by binding to its ATP-binding site. It has shown potent anticancer activity but is limited by its toxicity.

    17-AAG (17-allylamino-17-demethoxygeldanamycin): A derivative of geldanamycin with improved pharmacological properties and reduced toxicity.

    Radicicol: Another natural product that inhibits HSP90 by binding to its ATP-binding site. It has shown promising anticancer activity but is less potent than geldanamycin.

    This compound: A synthetic inhibitor with a unique structure that offers potential advantages in terms of potency and selectivity

Properties

Molecular Formula

C30H31N3O5

Molecular Weight

513.6 g/mol

IUPAC Name

5-[2,4-dihydroxy-5-(4-methylphenyl)phenyl]-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C30H31N3O5/c1-3-31-30(36)28-27(22-10-6-20(7-11-22)18-33-12-14-37-15-13-33)29(38-32-28)24-16-23(25(34)17-26(24)35)21-8-4-19(2)5-9-21/h4-11,16-17,34-35H,3,12-15,18H2,1-2H3,(H,31,36)

InChI Key

UDZVCJITJNDSEF-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=NOC(=C1C2=CC=C(C=C2)CN3CCOCC3)C4=C(C=C(C(=C4)C5=CC=C(C=C5)C)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.